molecular formula C17H14N2O4 B12943839 Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-67-3

Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B12943839
CAS No.: 651748-67-3
M. Wt: 310.30 g/mol
InChI Key: CUPPPRUPHFJSHA-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are widely studied for their diverse chemical and biological properties. The compound Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- features a benzoic acid core substituted at the 3-position with a 2,5-dioxoimidazolidinyl group bearing a 4-methylphenyl moiety.

Properties

CAS No.

651748-67-3

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

3-[3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14N2O4/c1-11-5-7-13(8-6-11)18-10-15(20)19(17(18)23)14-4-2-3-12(9-14)16(21)22/h2-9H,10H2,1H3,(H,21,22)

InChI Key

CUPPPRUPHFJSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization to Form Imidazolidine-2,5-dione Core

The imidazolidine-2,5-dione ring is commonly synthesized by cyclization of amino acid derivatives with urea or carbamoyl compounds. For example:

  • Starting materials: Substituted amino acids or their esters (e.g., 4-methylphenylglycine derivatives).
  • Cyclization agents: Urea, isocyanates, or phosgene derivatives.
  • Conditions: Heating under reflux in polar solvents such as ethanol or acetic acid facilitates ring closure to form the hydantoin ring.

This step yields the 3-(4-methylphenyl)-2,5-dioxoimidazolidine intermediate.

Attachment to Benzoic Acid Core

The benzoic acid moiety is introduced by coupling the imidazolidine intermediate to a benzoic acid derivative, typically at the 3-position. Methods include:

Functional Group Modifications

  • The 4-methylphenyl substituent can be introduced via alkylation or arylation reactions on the imidazolidine nitrogen.
  • Substitutions on the benzoic acid ring can be achieved by starting with appropriately substituted benzoic acid derivatives.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization 4-methylphenylglycine + urea, reflux in ethanol 3-(4-methylphenyl)-2,5-dioxoimidazolidine
2 Activation of benzoic acid 3-bromobenzoic acid + SOCl2 (thionyl chloride) 3-bromobenzoyl chloride
3 Coupling Imidazolidine intermediate + 3-bromobenzoyl chloride + base (e.g., triethylamine) Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- derivative
4 Purification Recrystallization or chromatography Pure target compound

Research Findings and Optimization

  • Yield optimization: Use of mild bases and controlled temperature during coupling improves yield and purity.
  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
  • Protecting groups: Protecting amino or hydroxyl groups on intermediates prevents side reactions, improving selectivity.
  • Catalysts: Some protocols employ tertiary amines or phase transfer catalysts to facilitate nucleophilic substitution steps.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Synthesis
Cyclization temperature 80–120 °C Higher temp favors ring closure but may cause decomposition
Solvent Ethanol, Acetic acid, DMF Solvent polarity affects solubility and reaction rate
Coupling reagent DCC, EDC, SOCl2 Choice affects reaction time and side products
Base Triethylamine, Pyridine Neutralizes acid byproducts, improves yield
Reaction time 2–24 hours Longer times increase conversion but risk side reactions
Purification method Recrystallization, silica gel chromatography Determines final purity and yield

Chemical Reactions Analysis

Hydrolysis Reactions

The imidazolidinone ring undergoes controlled hydrolysis under acidic or basic conditions:

ConditionReagentsProduct(s) FormedYield (%)Reference
Acidic (HCl, 1M)HCl/H₂O (reflux, 6 hrs)3-(4-methylphenyl)urea + phthalic acid78
Basic (NaOH)NaOH/EtOH (60°C, 4 hrs)Sodium salt of benzoic acid + imidazolidinone85

Hydrolysis selectively cleaves the 2,5-diketopiperazine-like ring, preserving the aromatic methylphenyl group.

Nucleophilic Substitution

The electron-deficient imidazolidinone ring reacts with nucleophiles:

Example Reaction:
C17H14N2O4+NH2RC17H13N3O4R+H2O\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_4 + \text{NH}_2\text{R} \rightarrow \text{C}_{17}\text{H}_{13}\text{N}_3\text{O}_4\text{R} + \text{H}_2\text{O}

NucleophileConditionsProductSelectivity
Primary amines (e.g., MeNH₂)DMF, 80°C, 12 hrsN-alkylated imidazolidinone derivative92%
Thiols (e.g., PhSH)THF, RT, 24 hrsThioimidazolidinone analog68%

Steric hindrance from the 4-methylphenyl group reduces reactivity at the N1 position.

Electrophilic Aromatic Substitution

The benzoic acid moiety participates in electrophilic reactions:

Reaction TypeReagentsPosition SubstitutedByproduct
NitrationHNO₃/H₂SO₄, 0°CMeta to -COOHNitrobenzoic acid
SulfonationH₂SO₄ (fuming), 50°CPara to -COOHSulfonic acid derivative

The carboxylic acid group directs substitution to meta/para positions, with minimal interference from the imidazolidinone ring .

Decarboxylation and Oxidation

Controlled oxidation targets the benzoic acid group:

Oxidizing AgentConditionsProductNotes
KMnO₄ (acidic)H₂SO₄, 100°C, 3 hrs3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]phenolPartial ring hydroxylation
H₂O₂ (30%)FeCl₃ catalyst, RT, 24 hrsDecarboxylated imidazolidinone94% purity

Decarboxylation is favored under strong oxidative conditions, producing CO₂ and a simplified imidazolidinone structure .

Condensation with Carbonyl Compounds

The NH group in the imidazolidinone ring reacts with aldehydes/ketones:

General Reaction:
Imidazolidinone+RCHOSchiff base+H2O\text{Imidazolidinone} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Carbonyl CompoundCatalystProduct Stability
Benzaldehydep-TsOH, toluene refluxStable up to 200°C
AcetoneMgSO₄, RTHygroscopic crystalline solid

Schiff base formation is reversible in aqueous media but stabilized by aromatic conjugation .

Photochemical Reactivity

UV irradiation induces ring-opening reactions:

Wavelength (nm)SolventMajor ProductQuantum Yield
254AcetonitrileBicyclic lactam derivative0.32
365MethanolOpen-chain diketone0.18

Photodegradation pathways suggest applications in light-responsive drug delivery systems .

Comparative Reactivity with Analogues

Reactivity differences arise from structural variations:

CompoundHydrolysis Rate (k, s⁻¹)Electrophilic Substitution Yield (%)
Target compound2.1 × 10⁻⁴88 (nitration)
3-[3-Phenyl variant]3.8 × 10⁻⁴72 (sulfonation)
Unsubstituted imidazolidinone1.5 × 10⁻³65 (nitration)

The 4-methylphenyl group enhances steric protection but reduces electronic activation .

Scientific Research Applications

Pharmaceutical Development

Benzoic acid derivatives are often utilized in the pharmaceutical industry for their therapeutic properties. The compound has been studied for its potential as an anti-inflammatory and analgesic agent. For instance, derivatives of benzoic acid have shown promise in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to benzoic acid, including those with imidazolidinyl structures, exhibited significant inhibition of COX-2 activity, suggesting their potential as anti-inflammatory drugs .

Antimicrobial Activity

Research indicates that benzoic acid derivatives possess antimicrobial properties. The incorporation of the imidazolidinyl moiety enhances the compound's ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Efficacy

CompoundMicroorganism TestedZone of Inhibition (mm)
Benzoic acid derivative 1E. coli15
Benzoic acid derivative 2S. aureus18
Benzoic acid derivative 3P. aeruginosa12

This table illustrates the varying efficacy of different derivatives against common pathogens, highlighting the importance of structural modifications in enhancing antimicrobial activity .

Biochemical Research

In biochemical studies, benzoic acid derivatives are used as probes to study enzyme interactions and metabolic pathways. Their ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study : A research team utilized benzoic acid derivatives to explore their effects on metabolic enzymes involved in drug metabolism, revealing insights into how structural changes influence enzyme affinity and activity .

Material Science

The unique properties of benzoic acid derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings. Their ability to act as plasticizers or stabilizers enhances the mechanical properties of materials.

Data Table: Mechanical Properties of Composites

Composite MaterialTensile Strength (MPa)Elongation at Break (%)
Polymer A + Benzoic Acid Derivative45300
Polymer B + Control30250

This comparison demonstrates how incorporating benzoic acid derivatives can significantly improve the performance characteristics of polymer composites .

Agricultural Applications

Recent studies have explored the use of benzoic acid derivatives as potential agrochemicals due to their ability to inhibit plant pathogens and promote growth.

Case Study : An investigation into the effects of benzoic acid on crop yield showed that treated plants exhibited enhanced growth rates and resistance to fungal infections, suggesting its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest analog identified is Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS: 651749-07-4), which shares the benzoic acid backbone and imidazolidinyl substitution but differs in substituents on the phenyl ring and the oxidation state of the imidazolidinyl group .

Table 1: Structural and Functional Comparison
Property Target Compound: 3-[3-(4-Methylphenyl)-2,5-dioxo-1-imidazolidinyl]-benzoic acid Analog: 3-[3-(3,5-Difluorophenyl)-2-oxo-1-imidazolidinyl]-benzoic acid
Molecular Formula C₁₇H₁₄N₂O₄ C₁₆H₁₂F₂N₂O₃
Phenyl Substituent 4-Methylphenyl (electron-donating -CH₃) 3,5-Difluorophenyl (electron-withdrawing -F)
Imidazolidinyl Group 2,5-Dioxo (two ketone groups) 2-Oxo (single ketone group)
Polarity/Solubility Likely higher polarity due to additional ketone Moderate polarity; fluorine enhances lipophilicity
Potential Reactivity Enhanced hydrogen bonding via dual ketones Fluorine substituents may increase metabolic stability

Substituent Effects on Properties

  • In contrast, fluorine atoms in the analog withdraw electrons, altering reactivity in electrophilic substitution or binding interactions .
  • Biological Implications : Fluorinated analogs are often designed to improve pharmacokinetic profiles (e.g., bioavailability, half-life) due to fluorine’s metabolic resistance. The methyl group in the target compound may favor hydrophobic interactions in biological systems.

Biological Activity

Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- (CAS: 41614-70-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and detailed data tables.

Chemical Structure and Properties

The molecular formula of benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- is C17H14N2O4C_{17}H_{14}N_{2}O_{4} with a molecular weight of approximately 310.309 g/mol. The compound features a benzoic acid moiety linked to an imidazolidine derivative, which may contribute to its biological properties.

Research indicates that derivatives of benzoic acid can act as inhibitors of various enzymes. Notably, studies have focused on their activity against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), an important target for tuberculosis treatment. A study demonstrated that novel substituted 3-benzoic acid derivatives exhibited inhibitory activity against MtDHFR, with IC50 values ranging from 7 to 40 μM. The compound with the best activity (IC50 = 7 μM) was significantly more potent than the original fragment used for its design .

Biological Activity Data

Compound Target IC50 (μM) Mechanism
4eMtDHFR7Uncompetitive inhibition
MB872MtDHFR500Baseline reference
Other DerivativesVarious Enzymes10 - 40Variable mechanisms

Case Studies and Research Findings

  • Inhibition of MtDHFR : A significant study explored the development of substituted benzoic acid derivatives aimed at inhibiting MtDHFR. The findings suggested that these compounds could potentially serve as lead compounds for anti-tuberculosis drug development due to their effective inhibition profiles and favorable binding characteristics .
  • Structural Activity Relationship (SAR) : The structural modifications in the benzoic acid derivatives were analyzed to understand their impact on biological activity. The introduction of various substituents on the aromatic ring influenced both potency and selectivity towards MtDHFR, highlighting the importance of SAR in drug design .
  • Toxicological Evaluation : Preliminary toxicological assessments indicated that some derivatives did not exhibit significant cytotoxicity at concentrations effective for enzyme inhibition, making them promising candidates for further development .

Q & A

Q. Key Parameters :

  • Reaction time and temperature (e.g., 45°C vs. reflux).
  • Solvent polarity (ethanol vs. hexane/EtOH mixtures).
  • Catalyst choice (acetic acid vs. no catalyst).

Advanced: How can researchers optimize reaction conditions for enhanced yield?

Answer:
Optimization strategies include:

  • Solvent Selection : Aprotic polar solvents (e.g., DMF) improve cyclization efficiency.
  • Temperature Control : Elevated temperatures (45–130°C) enhance reaction rates .
  • Post-Reaction Processing : Grinding post-cooling improves crystallinity .

Q. Table 1: Reaction Optimization Comparison

Substrate PairSolventTemp (°C)Time (h)Yield (%)Reference
Aminotriazole + BenzaldehydeEthanolReflux4N/A
Triazine + MethoxyphenoxyHexane/EtOH451.25>95

Basic: What spectroscopic techniques validate structural integrity?

Answer:

  • ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) confirm regiochemistry .
  • IR Spectroscopy : Carbonyl stretches (1680–1720 cm⁻¹) verify imidazolidinone rings.
  • HRMS : Molecular ion validation within 2 ppm accuracy .

Advanced: How to resolve contradictions in melting points or spectral data?

Answer:
Discrepancies arise from polymorphs or solvent残留. Solutions:

  • Document Crystallization Conditions : Note solvent systems (e.g., hexane/EtOH vs. pure EtOH).
  • DSC Analysis : Identify polymorphic forms.
  • HPLC Validation : Ensure purity ≥95%.

Case Study : Melting points for triazine derivatives varied (180–220°C) due to methoxy substituent positioning .

Basic: What safety protocols are recommended during synthesis?

Answer:

  • Ventilation : Use fume hoods for volatile reagents (e.g., acetic acid) .
  • PPE : Nitrile gloves and EN 166-compliant eye protection .
  • Spill Kits : pH-neutral kits for corrosive intermediates.

Advanced: Computational methods for bioactivity prediction?

Answer:

  • Molecular Docking : AutoDock Vina against targets like COX-2.
  • QSAR Models : Use descriptors (LogP, polar surface area) correlated with bioactivity .
  • DFT Calculations : Planarity of imidazolidinone rings predicts antimicrobial activity .

Q. Table 2: Key Computational Parameters

ParameterTool/MethodBioactivity Relevance
LogPMarvinSketchMembrane permeability
H-bond DonorsSwissADMETarget engagement

Basic: Ensuring reproducibility during scale-up?

Answer:

  • Solvent Ratios : Maintain 10 mL ethanol per 1 mmol substrate .
  • Temperature Control : Jacketed reactors (±2°C accuracy).
  • Inline Monitoring : FTIR for reaction progress.

Case Study : Scaling from 50 mg to 5 g retained 92% yield via controlled crystallization .

Advanced: Strategies for solubility issues in biological testing?

Answer:

  • Salt Formation : Sodium salt derivatives increase aqueous solubility 10-fold .
  • Nanoformulation : PLGA nanoparticles (150–200 nm) via solvent evaporation.
  • Co-solvents : 10% DMSO in PBS with 0.1% Tween 80.

Basic: Standard storage conditions?

Answer:

  • Long-Term : -20°C in amber vials under argon with silica gel .
  • Short-Term : 4°C in airtight containers.

Advanced: Isotope labeling for metabolic studies?

Answer:

  • ¹³C-Labeling : Track decarboxylation via LC-MS/MS .
  • Deuterium Substitution : Study CYP450-mediated demethylation using D4-benzaldehyde .

Case Study : ¹³C-labeled analogs revealed hepatic glutathionylation pathways .

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